3,4,5-trimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- A p-tolyl group at position 1 of the pyrazolo[3,4-d]pyrimidin-4-one scaffold.
- A 3,4,5-trimethoxybenzamide substituent at position 4.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-13-5-7-15(8-6-13)27-20-16(11-24-27)22(29)26(12-23-20)25-21(28)14-9-17(30-2)19(32-4)18(10-14)31-3/h5-12H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORGRGPVMHIUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4,5-trimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of the compound involves several steps, typically starting from readily available precursors. It can be synthesized via a multi-step reaction involving the formation of the pyrazolo[3,4-d]pyrimidine scaffold, followed by the introduction of methoxy groups and the benzamide moiety. Characterization is usually performed using techniques such as NMR spectroscopy (both and ), IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to This compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit various cancer cell lines effectively. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .
Anti-inflammatory Effects
The compound has also displayed promising anti-inflammatory activity. In vitro studies have shown that it can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in LPS-stimulated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Additionally, compounds structurally related to this benzamide have been evaluated for antimicrobial activity. They demonstrated significant inhibition against various bacterial strains, indicating potential as antibiotic agents . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against breast cancer cells (MCF-7). The most active compound exhibited an IC50 value of 15 µM, significantly lower than standard chemotherapeutics .
- Anti-inflammatory Activity Assessment : In a model of carrageenan-induced paw edema in rats, a related compound showed a reduction in edema by 65%, comparable to indomethacin .
Research Findings Summary
The biological activities of This compound can be summarized as follows:
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Caspase activation; cell cycle modulation |
| Anti-inflammatory | Inhibits cytokine production | NF-kB pathway inhibition |
| Antimicrobial | Effective against bacterial strains | Disruption of cell wall synthesis |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Modifications: Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound A : N-(4-Oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide
- Substituent : Diphenylpropanamide at position 5.
- Key Differences :
- The bulkier diphenylpropanamide group increases molecular weight (449.5 g/mol vs. target compound’s ~463 g/mol) and may reduce solubility.
- Lacks methoxy groups, diminishing electron-donating effects critical for interactions with polar enzymatic pockets.
Compound B : 5-Chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Substituent : Chloro-methoxybenzamide.
- Lower molecular weight (409.8 g/mol) may improve bioavailability but reduce target specificity.
Substituent Variations: Benzamide vs. Urea and Other Groups
Compound C : 1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea Derivatives
- Substituent : Urea group instead of benzamide.
- Key Differences: Urea provides dual hydrogen-bond donor/acceptor capabilities, which may enhance binding to kinases or carbonic anhydrases. The trimethoxybenzamide in the target compound likely offers a balance between lipophilicity and hydrogen-bonding capacity, favoring membrane permeability.
Compound D : N-(3-Methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide
- Substituent : Methylthio-benzamide with an additional pyrazole ring.
- Key Differences :
- The methylthio group introduces sulfur-mediated metabolic pathways (e.g., oxidation to sulfoxide), which may reduce half-life compared to the stable methoxy groups.
- Extended conjugation from the pyrazole ring could alter π-π stacking interactions.
Pharmacological and Physicochemical Comparisons
Q & A
Q. What are the common synthetic routes for preparing the pyrazolo[3,4-d]pyrimidinone core in this compound?
The pyrazolo[3,4-d]pyrimidinone core is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with carbonyl-containing reagents. For example, ethyl N-(4-cyano-1-aryl-1H-pyrazol-5-yl)formimidate intermediates can react with ammonia to form the pyrimidine ring . Alternative routes involve reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides under reflux conditions in aprotic solvents like DMF .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is essential for assessing purity (>95% recommended for biological studies) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, particularly the 3,4,5-trimethoxybenzamide and p-tolyl groups. Mass spectrometry (HRMS or LC-MS) validates the molecular ion peak (e.g., m/z calculated for C₂₈H₂₅N₅O₅: 523.18) .
Q. What initial biological screening assays are recommended for this compound?
Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo[3,4-d]pyrimidine-based kinase inhibitors . Use fluorescence polarization or radiometric assays at 1–10 µM concentrations. Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines (HeLa, MCF-7) is advised to identify off-target effects .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of 3,4,5-trimethoxybenzamide to the pyrazolo[3,4-d]pyrimidinone scaffold?
Optimize coupling reagents: EDCl/HOBt in DMF at 0°C–RT achieves >70% yield for analogous amide bonds . Microwave-assisted synthesis (80°C, 30 min) reduces side-product formation. Pre-activation of the carboxylic acid using TBTU or HATU may enhance efficiency . Monitor progress via TLC (ethyl acetate/hexane, 1:1) .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
Introduce hydrophilic groups (e.g., PEG chains) at the methoxybenzamide’s para-position while maintaining activity . Alternatively, use co-solvents like DMSO (≤0.1% v/v) or formulate with cyclodextrins. Solubility can be predicted via LogP calculations (e.g., ClogP ≈ 3.2 suggests moderate hydrophobicity) .
Q. How should conflicting bioactivity data between enzymatic and cell-based assays be resolved?
Re-evaluate assay conditions: Confirm compound stability in cell culture media (e.g., serum protein binding) . Perform time-dependent inhibition studies to rule out slow-binding kinetics. Use structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to validate target specificity .
Q. What computational methods aid in rational structural optimization?
Molecular docking (AutoDock Vina) against kinase ATP-binding pockets identifies critical interactions (e.g., hydrogen bonds with hinge-region residues). QSAR models trained on pyrazolo[3,4-d]pyrimidine datasets predict substituent effects on potency and selectivity . Free-energy perturbation (FEP) simulations optimize methoxy group positioning .
Methodological Guidance for Data Contradictions
Q. How to troubleshoot inconsistent NMR spectra of the final product?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
